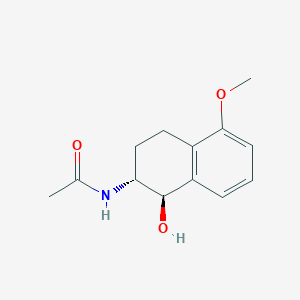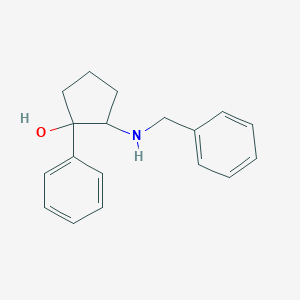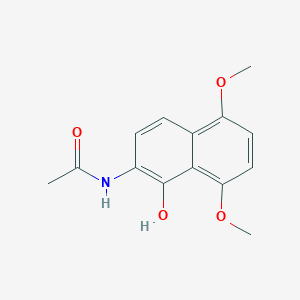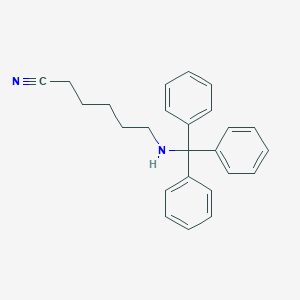
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as 4-FPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been of interest to researchers due to its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not well understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of serotonin and dopamine in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that it has a relatively low toxicity compared to other psychoactive compounds. Additionally, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance abuse disorders. Additionally, more research is needed to understand its mechanism of action and how it affects the brain. Finally, there is potential for the development of new drugs based on the structure of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction between 4-fluoroaniline and 2-methoxybenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a treatment for neuropathic pain and as a cognitive enhancer. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a treatment for substance abuse disorders.
Propriétés
Formule moléculaire |
C18H20FN3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(23)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,23) |
Clé InChI |
WXZYYYSRXBVRJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)

![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)



![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)

![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)